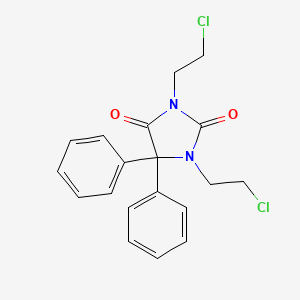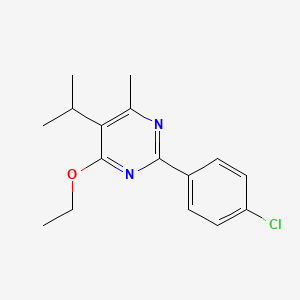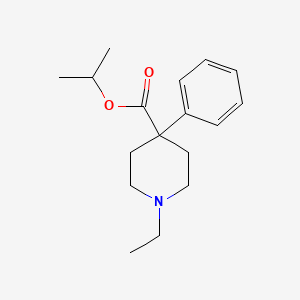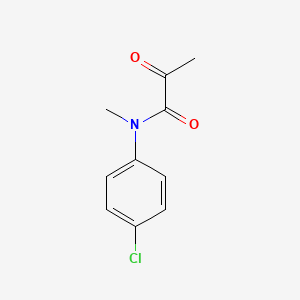
3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one is an organic compound with a unique structure that includes a pyrrolidinone ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one typically involves the chlorination of 1-methylpyrrolidin-2-one The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully monitored to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted pyrrolidinones.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the compound into different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. The chlorine atoms and the pyrrolidinone ring play crucial roles in these interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-methylpyrrolidin-2-one: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-Chloro-1-methylpyrrolidin-2-one: Similar structure but with chlorine at a different position, affecting its chemical properties.
1-Methylpyrrolidin-2-one: The parent compound without any chlorine substitution, used as a solvent and intermediate in organic synthesis.
Properties
CAS No. |
61213-11-4 |
|---|---|
Molecular Formula |
C6H9Cl2NO |
Molecular Weight |
182.04 g/mol |
IUPAC Name |
3-chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H9Cl2NO/c1-9-3-4(2-7)5(8)6(9)10/h4-5H,2-3H2,1H3 |
InChI Key |
QITPMQYBHLZNOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1=O)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)



![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)


![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)



![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14589904.png)
![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)
